N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide
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Overview
Description
The compound “N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a fluorophenyl group, a methylimidazo group, a thiazolyl group, a methyl group, and a pyrazine-2-carboxamide group .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves coupling reactions . For example, the synthesis of related compounds has been described in the literature, where commercially available acids and chlorides are coupled with ethylamines .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule . The exact peaks in the NMR spectra would depend on the specific structure of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on its functional groups. For instance, the carboxamide group might undergo hydrolysis under acidic or basic conditions. The compound might also participate in further coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to be a solid at room temperature with a certain melting point . Its solubility would depend on the polarity of the solvent.Scientific Research Applications
Antibacterial and Antifungal Properties
A study by Senthilkumar, Umarani, and Satheesh (2021) synthesized a compound closely related to N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide and evaluated its antibacterial and antifungal activities. The compound showed promising results against various bacterial strains (Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli) and fungi (Candida albicans and Aspergillus niger) (Senthilkumar, Umarani & Satheesh, 2021).
Antiviral Drug Discovery
De Clercq (2009, 2010) discussed the significance of compounds structurally related to this compound in antiviral drug discovery. These compounds, including pyrazine 2-carboxamide derivatives, have been studied for their potential in treating various viral infections, highlighting their relevance in the development of new antiviral strategies (De Clercq, 2009, 2010).
Antimicrobial Activity
Jyothi and Madhavi (2019) synthesized novel N-arylimidazo[1,2-a]pyrazine-2-carboxamides, which are structurally similar to the compound , and demonstrated their antimicrobial activity. Some of these compounds exhibited promising antimicrobial properties (Jyothi & Madhavi, 2019).
Anti-Tubercular Activity
Research by Zítko et al. (2018) on compounds structurally analogous to this compound revealed significant anti-tubercular activity. These studies contribute to understanding the potential application of such compounds in treating tuberculosis (Zítko et al., 2018).
Anticancer Properties
A study conducted by Liu et al. (2019) synthesized and evaluated derivatives of benzo[d]thiazole and pyrazole, which share structural similarities with the compound of interest. One of the synthesized compounds demonstrated potent anticancer activity, particularly against breast cancer cells (Liu et al., 2019).
Future Directions
The compound and its derivatives could be further studied for their potential biological activities. For instance, they could be tested against various types of cancer cells or infectious agents . The structure of the compound could also be modified to improve its activity or reduce potential side effects.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, anti-inflammatory, antitumor, antiviral, and antioxidant activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole derivatives, such as solubility and stability, can be influenced by environmental conditions .
Properties
IUPAC Name |
N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-11-16(9-22-17(25)14-8-20-6-7-21-14)26-18-23-15(10-24(11)18)12-2-4-13(19)5-3-12/h2-8,10H,9H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVCWYNRJVZLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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